Cas no 922021-22-5 (N-(2H-1,3-benzodioxol-5-yl)methyl-2-2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
N-(2H-1,3-benzodioxol-5-yl)methyl-2-2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-ylacetamide Chemical and Physical Properties
Names and Identifiers
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- N-(2H-1,3-benzodioxol-5-yl)methyl-2-2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-ylacetamide
- AKOS005564772
- F2322-0205
- AKOS016398289
- 922021-22-5
- EiM07-29585
- N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]acetamide
- N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetamide
- N-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
- N-(1,3-benzodioxol-5-ylmethyl)-2-[(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetamide
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- Inchi: 1S/C19H16ClN3O5S2/c20-13-2-4-15(5-3-13)30(25,26)23-19-22-14(10-29-19)8-18(24)21-9-12-1-6-16-17(7-12)28-11-27-16/h1-7,10H,8-9,11H2,(H,21,24)(H,22,23)
- InChI Key: QSZNWOMRSKQAGC-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)S(NC1=NC(=CS1)CC(NCC1=CC=C2C(=C1)OCO2)=O)(=O)=O
Computed Properties
- Exact Mass: 465.0219907g/mol
- Monoisotopic Mass: 465.0219907g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 30
- Rotatable Bond Count: 7
- Complexity: 699
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 143Ų
N-(2H-1,3-benzodioxol-5-yl)methyl-2-2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-ylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2322-0205-2μmol |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]acetamide |
922021-22-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2322-0205-5μmol |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]acetamide |
922021-22-5 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2322-0205-10μmol |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]acetamide |
922021-22-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2322-0205-20μmol |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]acetamide |
922021-22-5 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2322-0205-1mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]acetamide |
922021-22-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2322-0205-2mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]acetamide |
922021-22-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2322-0205-3mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]acetamide |
922021-22-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2322-0205-4mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]acetamide |
922021-22-5 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2322-0205-5mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]acetamide |
922021-22-5 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2322-0205-10mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]acetamide |
922021-22-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-(2H-1,3-benzodioxol-5-yl)methyl-2-2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-ylacetamide Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
Additional information on N-(2H-1,3-benzodioxol-5-yl)methyl-2-2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-ylacetamide
Recent Advances in the Study of N-(2H-1,3-benzodioxol-5-yl)methyl-2-2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-ylacetamide (CAS: 922021-22-5)
The compound N-(2H-1,3-benzodioxol-5-yl)methyl-2-2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-ylacetamide (CAS: 922021-22-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to synthesize the latest findings regarding this compound, focusing on its synthesis, biological activity, and potential clinical applications.
Recent studies have highlighted the compound's unique structural features, which combine a benzodioxole moiety with a thiazole acetamide scaffold. This hybrid structure has been shown to exhibit promising activity against a range of biological targets, including enzymes involved in inflammatory pathways and microbial infections. The presence of the 4-chlorobenzenesulfonamido group further enhances its binding affinity to specific protein targets, making it a candidate for drug development.
One of the key advancements in the study of this compound is the optimization of its synthetic route. Researchers have developed a more efficient and scalable method for its production, which involves a multi-step synthesis starting from commercially available precursors. This improved synthetic pathway not only increases yield but also reduces the formation of by-products, thereby enhancing the purity of the final product.
In vitro and in vivo studies have demonstrated the compound's efficacy in modulating specific biological pathways. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. Additionally, preliminary data suggest that it may possess antimicrobial properties, particularly against Gram-positive bacteria. These findings underscore its potential as a multi-target therapeutic agent.
Despite these promising results, challenges remain in the development of this compound. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further preclinical studies. Researchers are currently exploring various formulation strategies, including nanoparticle-based delivery systems, to overcome these hurdles.
In conclusion, N-(2H-1,3-benzodioxol-5-yl)methyl-2-2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-ylacetamide represents a promising candidate for further drug development. Its unique chemical structure and broad-spectrum biological activity make it a valuable subject of ongoing research. Future studies should focus on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and evaluating its safety profile in clinical settings.
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